N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused bicyclic indazole core and a benzo[d]oxazole-2-one moiety. The indazole ring (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl) is substituted with a methyl group at the N1 position, while the benzo[d]oxazole-2-one system is sulfonated at the 5-position.
The sulfonamide group (–SO₂NH₂) is a critical functional moiety, often associated with hydrogen-bonding interactions in biological targets.
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-20-14-5-3-2-4-11(14)13(19-20)9-17-25(22,23)10-6-7-15-12(8-10)18-16(21)24-15/h6-8,17H,2-5,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLYIUFVSOGALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indazole ring followed by the introduction of the benzoxazole and sulfonamide groups. One common synthetic route involves the cyclization of an appropriate indazole precursor with a suitable benzoxazole derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound. These derivatives may exhibit different biological and chemical properties.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has been investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, for instance, can bind to enzymes or receptors, inhibiting their activity. The indazole and benzoxazole rings may also play a role in the compound's biological activity by interacting with cellular components.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationship (SAR) :
- The indazole core enhances kinase inhibition, while benzo[d]oxazole-sulfonamide fragments favor carbonic anhydrase targeting. Hybridization of these moieties may broaden target selectivity .
- Methyl substitution on the indazole N1 position reduces steric hindrance, improving binding pocket accommodation .
Limitations of Structural Similarity: Despite high Tanimoto scores (>0.8), minor structural variations (e.g., triazole vs. indazole) can drastically alter bioactivity, underscoring the need for multi-parametric profiling (e.g., bioactivity clustering + MS/MS) .
Therapeutic Potential: The target compound’s kinase inhibitory profile suggests applications in oncology, while its sulfonamide moiety may confer anti-glaucoma properties if repurposed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
